![molecular formula C11H13NO B2479840 (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one CAS No. 2093014-33-4](/img/structure/B2479840.png)
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one, also known as DMAPD-d5, is a deuterated analog of DMAPD, which is a small molecule that has been reported to exhibit anti-inflammatory and anti-cancer properties. DMAPD-d5 is a useful tool in studying the mechanism of action of DMAPD and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one involves the inhibition of the activation of NF-κB through the inhibition of the activity of the IκB kinase (IKK) complex. This leads to the suppression of the expression of pro-inflammatory genes and the induction of autophagy.
Biochemical and Physiological Effects:
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in lab experiments is its high level of deuterium incorporation, which allows for accurate and precise measurements of its effects on biological systems. However, one limitation is the cost of synthesizing deuterated compounds, which can be expensive and time-consuming.
Direcciones Futuras
There are several future directions for the study of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one and its potential therapeutic applications. One direction is the development of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one analogs with improved potency and selectivity for specific targets. Another direction is the investigation of the effects of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one on other cellular processes, such as DNA damage repair and cell cycle regulation. Additionally, the use of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in combination with other anti-cancer agents may enhance its therapeutic potential.
Métodos De Síntesis
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be synthesized through a multistep synthesis process involving the deuteration of the phenyl ring of DMAPD. The synthesis involves the use of deuterated reagents and solvents to obtain a final product with high levels of deuterium incorporation.
Aplicaciones Científicas De Investigación
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been used in various scientific studies to investigate the mechanism of action of DMAPD and its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis and prevent the development of cancer.
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-/i3D,4D,5D,6D,7D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-BWNKSNJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)/C=C\N(C)C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.